6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

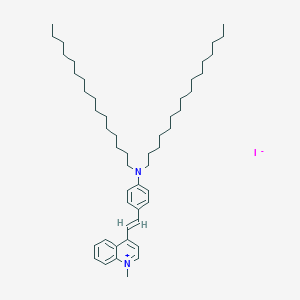

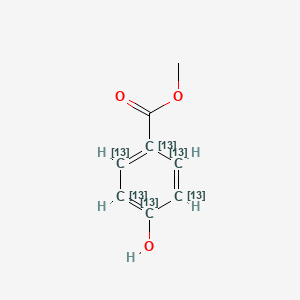

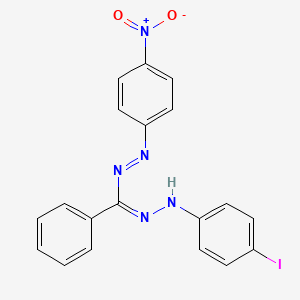

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester, also known as TAMRA, is an important fluorophore for preparing protein conjugates . It has achieved prominence as a dye for oligonucleotide labeling and automated DNA sequencing applications . It is the amine-reactive, mixed isomer form of TAMRA .

Synthesis Analysis

The synthesis of TAMRA involves the use of the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .Molecular Structure Analysis

TAMRA is a derivative of rhodamine dye . It is activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes .Chemical Reactions Analysis

TAMRA is amine-reactive . It reacts with primary amines (lysine side chains) to efficiently label antibodies and other purified proteins . The thiol-reactive tetramethylrhodamine-5-(and-6)-isothiocyanate (5(6)-TRITC) can be used to create bright orange-red-fluorescent bioconjugates .Physical And Chemical Properties Analysis

TAMRA is a high-performance derivative of rhodamine dye . It is activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes . It has excitation/emission maxima ∼555/580 .Applications De Recherche Scientifique

Application in DNA Sequencing : Jiang et al. (2014) reported the synthesis of a new acid-sensitive linker reacted with 5(6)-TAMRA, SE (which includes the compound ) for use in DNA sequencing by synthesis. The study found successful incorporation of the dye-labeled terminator into DNA strands and complete cleavage of the fluorophore under acidic conditions (Jiang et al., 2014).

Preparation of Fluorescent Probes : Adamczyk et al. (1997) described the efficient synthesis of 6-α-aminoestradiol and the preparation of estradiol fluorescent probes using a process that involved the treatment with 6-(t-butoxycarbonylamino)hexanoic acid succinimidyl ester (Adamczyk et al., 1997).

Synthesis of Active Esters : The study by Xiaojun (2004) involved the synthesis of active 6-carboxyfluorescein succinimidyl esters, illustrating another application of this class of compounds (Xiaojun, 2004).

Biochemical Applications : In the work of Arya et al. (2013), a succinimidyl 6-(3-[2-pyridyldithio]-propionamido) hexanoate (LC-SPDP) self-assembled monolayer on a gold microelectrode was used for covalent immobilization of antibodies, demonstrating the biochemical utility of such compounds (Arya et al., 2013).

Fluorescence Energy Transfer : Charreyre et al. (1995) conducted steady-state fluorescence energy transfer experiments using fluorescein and tetramethylrhodamine (which includes the compound ) bound onto the surface of polystyrene latex microspheres, highlighting its use in fluorescence studies (Charreyre et al., 1995).

Mécanisme D'action

The mechanism of action of TAMRA involves the introduction of a variety of amine-reactive markers onto synthetic oligonucleotides as well as immobilization on activated solid supports . The photocleavable bond on the 5′-phosphate can then be selectively cleaved by near-UV illumination, thereby enabling the release of the marker or detachment of the oligonucleotide from a solid support .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C35H36N4O8/c1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)27-18-21(9-12-24(27)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41;1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)24-12-9-21(18-27(24)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41/h2*9-14,18-20H,5-8,15-17H2,1-4H3,(H-,36,43,44,45) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKTYWIGRZIONT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H72N8O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3E,6bta)]-(9CI)](/img/no-structure.png)

![trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate](/img/structure/B1147710.png)

![N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1147713.png)

![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)